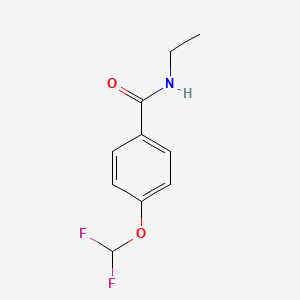
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a chemical compound with the molecular formula C11H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 4-bromothiazole under specific conditions. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction mixture is chilled to 0°C, and the reagents are added sequentially to ensure proper reaction conditions .
Análisis De Reacciones Químicas
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate can be compared with other similar compounds, such as:
tert-Butyl 4-bromothiazol-2-ylcarbamate: This compound has a similar thiazole ring structure but differs in the functional groups attached to the ring.
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Another similar compound with a methyl group attached to the thiazole ring, which affects its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H11BrN2O2S |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-bromo-1,3-thiazol-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H11BrN2O2S/c1-10(2,3)15-9(14)6(4-12)8-13-7(11)5-16-8/h5-6H,1-3H3 |
Clave InChI |
VXMCTENMLGLBOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C#N)C1=NC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)






![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)



![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)

